molecular formula C19H15N3OS B5878100 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide

Cat. No. B5878100
M. Wt: 333.4 g/mol
InChI Key: AVQPSMBUPKXNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been studied extensively for its potential applications in various scientific fields, including cancer research, neuroscience, and materials science. In cancer research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been studied for its potential use in imaging and mapping of neural networks in the brain. In materials science, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to have potential applications in the development of organic electronics and optoelectronics.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide exerts its effects through the inhibition of specific proteins involved in various cellular processes. In cancer cells, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation. In neuroscience, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to bind to specific receptors in the brain, allowing for imaging and mapping of neural networks.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, modulation of neural activity in the brain, and potential applications in organic electronics and optoelectronics.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide is its specificity in targeting specific proteins and receptors, allowing for more precise and targeted research. However, one limitation is the potential for off-target effects, which may complicate interpretation of results.

Future Directions

There are numerous potential future directions for research involving N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide. In cancer research, further studies are needed to determine the efficacy of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide in animal models and clinical trials. In neuroscience, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In materials science, further research is needed to explore the potential applications of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide in the development of organic electronics and optoelectronics.
Conclusion
In conclusion, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide is a chemical compound with significant potential applications in various scientific fields, including cancer research, neuroscience, and materials science. Its specificity in targeting specific proteins and receptors makes it a promising area of research for future studies.

Synthesis Methods

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide can be synthesized through a multi-step process involving the reaction between 2-thiophenecarboxylic acid and 1,2-diaminobenzene to form 2-(2-thienyl)benzimidazole. This intermediate product is then reacted with 3-bromoaniline to form the final product, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(12-15-7-4-10-24-15)20-14-6-3-5-13(11-14)19-21-16-8-1-2-9-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQPSMBUPKXNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-Benzoimidazol-2-yl)-phenyl]-2-thiophen-2-yl-acetamide

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